molecular formula C14H15N5O3S3 B11021982 (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B11021982
M. Wt: 397.5 g/mol
InChI Key: BVGRKQTUMNMIDA-UHFFFAOYSA-N
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Description

The compound (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule featuring a benzothiazole core, a thiadiazole ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the thiadiazole ring and the methylsulfonyl group. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Thiadiazole Ring: The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of Methylsulfonyl Group: This step involves the reaction of the intermediate with methylsulfonyl chloride under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield, cost, and safety. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and purification methods is critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzothiazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds and interact with polar sites on proteins, while the benzothiazole and thiadiazole rings provide a rigid framework that can fit into binding pockets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group on the thiadiazole ring, for instance, can influence its lipophilicity and binding affinity to biological targets, differentiating it from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15N5O3S3

Molecular Weight

397.5 g/mol

IUPAC Name

2-(methanesulfonamido)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C14H15N5O3S3/c1-3-4-11-17-18-13(24-11)16-12(20)8-5-6-9-10(7-8)23-14(15-9)19-25(2,21)22/h5-7H,3-4H2,1-2H3,(H,15,19)(H,16,18,20)

InChI Key

BVGRKQTUMNMIDA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C

Origin of Product

United States

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